molecular formula C14H23N5O B2787987 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 921103-71-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2787987
CAS No.: 921103-71-1
M. Wt: 277.372
InChI Key: YWKMWMSAZVFPFE-UHFFFAOYSA-N
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Description

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide” is a compound with the molecular formula C15H25N5O and a molecular weight of 291.399 . It is also known by the registry number ZINC000010594107 .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, low cost, etc., with good to excellent yields . A solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a cyclohexyl group attached to a tetrazolyl group, which is further attached to a cyclopentanecarboxamide group . The exact structure can be determined using techniques such as X-ray diffraction analysis .


Chemical Reactions Analysis

Tetrazoles are known to undergo a variety of chemical reactions. For instance, one of the fragmentation observed in the mass spectroscopy of tetrazoles is the expulsion of N2, followed by the loss of the hydrogen radical . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 291.399 . Its solubility in DMSO is unknown . More detailed physical and chemical properties would require further experimental analysis.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c20-14(11-6-4-5-7-11)15-10-13-16-17-18-19(13)12-8-2-1-3-9-12/h11-12H,1-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKMWMSAZVFPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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